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Cat. No.: B130012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BrettPhos, a bulky biaryl phosphine ligand, has emerged as a powerful tool in the field of

palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties have

enabled challenging transformations, particularly in the synthesis of complex molecules

relevant to the pharmaceutical and materials science industries. This technical guide provides a

comprehensive overview of the BrettPhos ligand, including its synthesis, physical and

structural characteristics, and its application in key cross-coupling reactions, supported by

quantitative data and detailed experimental protocols.

Introduction to BrettPhos
BrettPhos, chemically known as 2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-

1,1'-biphenyl, is a member of the Buchwald family of biarylmonophosphine ligands.[1] These

ligands are characterized by a biaryl backbone that creates a sterically hindered environment

around the phosphorus atom. This bulk is crucial for promoting the formation of the catalytically

active monoligated Pd(0) species, which is often key to achieving high reaction rates and yields

in cross-coupling reactions.[2]

Key Structural Features:

Bulky Dicyclohexylphosphino Group: Contributes significantly to the steric bulk, influencing

the coordination sphere of the palladium center.
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3,6-Dimethoxy Groups: These electron-donating groups on the phosphine-bearing aryl ring

increase the electron density on the phosphorus atom, which in turn enhances the electron-

donating ability of the ligand.

2',4',6'-Triisopropyl Groups: These bulky substituents on the second aryl ring further

contribute to the steric hindrance of the ligand.

These features combine to create a ligand that is both highly electron-rich and sterically

demanding, properties that are critical for its high catalytic activity.

Physical and Chemical Properties
A summary of the key physical and chemical properties of BrettPhos is provided in the table

below.

Property Value Reference(s)

IUPAC Name

dicyclohexyl-[3,6-dimethoxy-2-

[2,4,6-tri(propan-2-

yl)phenyl]phenyl]phosphane

[3]

Synonyms

2-(Dicyclohexylphosphino)3,6-

dimethoxy-2',4',6'-triisopropyl-

1,1'-biphenyl

[1]

CAS Number 1070663-78-3 [1]

Molecular Formula C₃₅H₅₃O₂P [1]

Molecular Weight 536.78 g/mol [1]

Appearance Off-white to white solid [1]

Melting Point 187 - 195 °C [1]

Solubility
Soluble in a wide range of

common organic solvents.
[4]

Stability
Air- and moisture-stable,

thermally stable.
[4]
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Synthesis of BrettPhos
An improved and safer synthesis of BrettPhos has been developed, avoiding the use of

hazardous reagents like t-butyllithium.[5][6] The method utilizes a Grignard reagent and a

catalytic amount of copper, making it more suitable for large-scale preparation.[5]

Experimental Protocol: Improved Synthesis of BrettPhos[5][6]

This protocol describes a large-scale preparation of BrettPhos.

Materials:

Magnesium turnings

1,2-dibromoethane

2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl

Dicyclohexylphosphine chloride

Copper(I) chloride

Tetrahydrofuran (THF), anhydrous

Toluene, anhydrous

Argon gas

Procedure:

An oven-dried flask equipped with a magnetic stir bar is charged with magnesium turnings

(4.34 g, 179 mmol). The flask is fitted with a reflux condenser and a rubber septum and

purged with argon.

Anhydrous THF (20 mL) and 1,2-dibromoethane (500 μL) are added via syringe. The

solution is heated at 80 °C for 30 minutes to activate the magnesium.
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The solution is cooled to room temperature, and anhydrous toluene (220 mL) and 2-bromo-

2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl (50 g, 119 mmol) are added. The solution is then

heated at 80 °C for 3 hours to form the Grignard reagent.

In a separate oven-dried Schlenk flask under argon, copper(I) chloride (1.18 g, 11.9 mmol) is

added.

To the flask containing CuCl, a solution of dicyclohexylphosphine chloride in toluene is

added.

The prepared Grignard reagent solution is then transferred via cannula to the flask

containing the CuCl and phosphine chloride mixture.

The reaction mixture is stirred at a specified temperature and for a time determined by

reaction monitoring (e.g., by GC or TLC) until the reaction is complete.

Upon completion, the reaction is quenched, and the product is isolated and purified using

standard techniques such as chromatography to yield BrettPhos as a solid.

This improved method provides BrettPhos in high yield (e.g., 87% on a 50-gram scale) and

avoids the use of pyrophoric t-butyllithium, thus enhancing the safety and scalability of the

synthesis.[5]

Applications in Cross-Coupling Reactions
BrettPhos has demonstrated exceptional performance in a variety of palladium-catalyzed

cross-coupling reactions. It is often used in conjunction with a palladium source, such as

Pd(OAc)₂, Pd₂(dba)₃, or as a preformed palladium precatalyst (e.g., BrettPhos Pd G3).[4]

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.

BrettPhos has been shown to be a highly effective ligand for this reaction, particularly for the

coupling of primary amines with aryl halides and mesylates.[1][7] A key finding is that for the

Pd-BrettPhos catalytic system, the rate-limiting step is often the oxidative addition, in contrast

to other ligands like RuPhos where reductive elimination is rate-limiting.[3][8][9]
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Quantitative Data: Buchwald-Hartwig Amination with BrettPhos

The following table summarizes representative yields for the Buchwald-Hartwig amination of

various aryl chlorides with primary amines using a BrettPhos-based catalyst system.

Aryl
Chloride

Amine
Catalyst
Loading
(mol%)

Time (h) Yield (%)
Reference(s
)

4-

Chlorotoluen

e

n-Hexylamine 0.05 1 98 [1]

4-

Chloroanisole

Cyclohexyla

mine
0.05 1 99 [1]

4-

Chlorobiphen

yl

Benzylamine 0.05 1 97 [1]

1-Chloro-4-

nitrobenzene
Aniline 0.01 1 99 [1]

2-

Chlorotoluen

e

Methylamine

(2M in THF)
1 17 95 [1]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Primary

Amine[1]

This protocol is a general procedure for the monoarylation of primary amines.

Materials:

Aryl chloride

Primary amine

BrettPhos ligand or BrettPhos precatalyst (e.g., BrettPhos Pd G3)
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Palladium source (if not using a precatalyst, e.g., Pd(OAc)₂)

Sodium tert-butoxide (NaOt-Bu)

Solvent (e.g., toluene or 1,4-dioxane), anhydrous

Argon or nitrogen gas

Procedure:

Inside a nitrogen-filled glovebox, an oven-dried reaction vessel is charged with the palladium

source (if applicable), BrettPhos ligand, and sodium tert-butoxide.

The aryl chloride and the primary amine are then added.

The anhydrous solvent is added, and the vessel is sealed.

The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified

time.

The reaction progress is monitored by an appropriate technique (e.g., GC, LC-MS, or TLC).

Upon completion, the reaction mixture is cooled to room temperature and quenched (e.g.,

with water or a saturated aqueous solution of ammonium chloride).

The product is extracted with an organic solvent, and the combined organic layers are dried

and concentrated under reduced pressure.

The crude product is purified by column chromatography to afford the desired aryl amine.

Catalytic Cycle of Buchwald-Hartwig Amination

L-Pd(0)

L-Pd(II)(Ar)(X)
 Oxidative
 Addition
(+ Ar-X)

[L-Pd(II)(Ar)(NHR₂)]⁺X⁻

 Amine
 Coordination

(+ R₂NH)

L-Pd(II)(Ar)(NR₂)

 Deprotonation
(- HX, + Base)

 Reductive
 Elimination Ar-NR₂
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Click to download full resolution via product page

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically

between an organoboron compound and an organic halide. BrettPhos-based catalysts have

shown high activity in these reactions, particularly for the coupling of sterically demanding

substrates.[2][10]

Quantitative Data: Suzuki-Miyaura Coupling with BrettPhos

The following table presents data for the Suzuki-Miyaura coupling of various aryl halides with

arylboronic acids using a BrettPhos-based catalyst system.

Aryl Halide Boronic Acid Base Yield (%) Reference(s)

2-Bromotoluene

2-

Methylphenylbor

onic acid

K₃PO₄ 95 [10]

1-Bromo-2,4,6-

trimethylbenzene

Phenylboronic

acid
CsF 92 [10]

4-

Chlorobenzonitril

e

4-

Methoxyphenylb

oronic acid

K₂CO₃ 98 [11]

3-Bromopyridine
Phenylboronic

acid
K₃PO₄ 94 [11]

Experimental Protocol: Suzuki-Miyaura Coupling[12][13][14]

This is a general procedure for the Suzuki-Miyaura cross-coupling reaction.

Materials:

Aryl halide
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Arylboronic acid or ester

Palladium catalyst (e.g., Pd(OAc)₂, BrettPhos Pd G3)

BrettPhos ligand (if not using a precatalyst)

Base (e.g., K₃PO₄, K₂CO₃, CsF)

Solvent (e.g., toluene, 1,4-dioxane, often with water)

Argon or nitrogen gas

Procedure:

To an oven-dried reaction vessel, add the aryl halide, the arylboronic acid, the base, the

palladium source, and the BrettPhos ligand (if necessary) under an inert atmosphere.

Add the degassed solvent(s).

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

Monitor the reaction by a suitable analytical technique (e.g., GC, LC-MS, or TLC).

After the reaction is complete, cool the mixture to room temperature.

Add water and extract the product with an organic solvent (e.g., ethyl acetate,

dichloromethane).

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or

MgSO₄), and concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization.

Catalytic Cycle of Suzuki-Miyaura Coupling
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L-Pd(0)

L-Pd(II)(Ar¹)(X)
 Oxidative
 Addition
(+ Ar¹-X)

L-Pd(II)(Ar¹)(Ar²)

 Transmetalation
(+ Ar²-B(OR)₂)

 Reductive
 Elimination

Ar¹-Ar²
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Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Palladium Precatalysts Featuring BrettPhos
To improve the efficiency and reproducibility of cross-coupling reactions, preformed palladium

catalysts, or precatalysts, have been developed. BrettPhos is incorporated into several

generations of Buchwald precatalysts, such as BrettPhos Pd G2 and BrettPhos Pd G3.[4][15]

These precatalysts are typically air- and moisture-stable solids that are easily handled and

weighed.[4] They offer several advantages over generating the active catalyst in situ:

Improved accuracy: Allows for precise control of the palladium-to-ligand ratio.

Enhanced stability: Thermally stable and often have a long shelf life.[4]

Faster activation: Readily generate the active Pd(0) species under the reaction conditions.

Higher reactivity: Often lead to lower catalyst loadings and shorter reaction times.

Workflow for Using a BrettPhos Palladium Precatalyst
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General workflow for a cross-coupling reaction using a BrettPhos precatalyst.

Conclusion
BrettPhos has established itself as a highly versatile and efficient ligand for a range of

palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and

electron-richness enables the coupling of challenging substrates with high yields and

selectivity. The development of an improved, safer synthesis and its incorporation into stable

and highly active palladium precatalysts have further enhanced its utility for researchers in

academia and industry. For professionals in drug development and materials science,

BrettPhos provides a reliable and powerful tool for the construction of complex molecular

architectures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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